3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile
CAS No.:
Cat. No.: VC17464478
Molecular Formula: C9H8ClFN2
Molecular Weight: 198.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFN2 |
|---|---|
| Molecular Weight | 198.62 g/mol |
| IUPAC Name | 3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile |
| Standard InChI | InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |
| Standard InChI Key | WCBBXZNZFWULGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CC#N)N)F |
Introduction
3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a substituted phenyl ring. Its molecular formula is C₉H₈ClFN₂, with a molecular weight of 198.62 g/mol. The compound's structure includes a chiral center at the 3-position, contributing to its potential enantioselective properties in biological systems. The substitution of chlorine and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions, making it of interest in medicinal chemistry and drug development.
Synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile
The synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile typically involves several key steps, starting from commercially available materials such as 5-chloro-2-fluorobenzaldehyde and suitable chiral amines. In industrial settings, optimized reaction conditions are often employed, including the use of catalysts to enhance reaction rates and selectivity, as well as careful control of temperature and pressure to improve yield and purity.
Biological Activity and Potential Applications
The biological activity of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is primarily attributed to its structural features, which enable interaction with various biological targets. It is hypothesized that the compound may act on specific enzymes or receptors due to its ability to form hydrogen bonds and engage in electrostatic interactions. This makes it potentially useful in drug development, particularly for targeting pathways involved in diseases such as cancer and neurological disorders.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile, including variations in the substitution pattern on the phenyl ring or different halogen substituents. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(4-chlorophenyl)propanenitrile | Different substitution pattern on phenyl ring | |
| 3-Amino-3-(3-fluorophenyl)propanenitrile | Variation in fluorine position on phenyl ring | |
| 3-Amino-3-(4-fluorophenyl)propanenitrile | Alternative fluorinated substitution pattern | |
| 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile | Contains bromine instead of chlorine |
The uniqueness of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile lies in its specific combination of halogen substituents (chlorine and fluorine) and chirality, which can lead to unique electronic effects influencing reactivity and interactions with biological systems.
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